Ethyl 5-fluoroorotate
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Overview
Description
Ethyl 5-fluoroorotate is a fluorinated derivative of orotic acid, a pyrimidine precursor. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a fluorine atom, imparts distinct chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-fluoroorotate can be synthesized through several methods. One common approach involves the reaction of orotic acid with ethyl iodide in the presence of a base, such as potassium carbonate, to form ethyl orotate. This intermediate is then fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-fluoroorotate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydride and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce various fluorinated alcohols .
Scientific Research Applications
Ethyl 5-fluoroorotate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which ethyl 5-fluoroorotate exerts its effects involves its interaction with cellular enzymes and nucleic acids. The fluorine atom in its structure allows it to mimic natural pyrimidines, thereby inhibiting key enzymes involved in DNA and RNA synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Ethyl 5-fluoroorotate can be compared with other fluorinated pyrimidines, such as:
Mthis compound: This compound is similar in structure but differs in its ester group, which can affect its biological activity and cell entry mechanisms.
Uniqueness: this compound’s unique combination of a fluorine atom and an ethyl ester group imparts specific chemical and biological properties that distinguish it from other fluorinated pyrimidines.
Properties
IUPAC Name |
ethyl 5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4/c1-2-14-6(12)4-3(8)5(11)10-7(13)9-4/h2H2,1H3,(H2,9,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDKYQDYDDQOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC(=O)N1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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